Synthesis Efficiency: Direct Comparison of 4-Ethyl vs. 4-Methyl and 4-Phenyl Derivatives via Phase-Transfer Catalysis
In a standardized phase-transfer catalyzed synthesis of cyclic trithiocarbonates from 1,2-dihaloalkanes and sodium trithiocarbonate, 4-ethyl-1,3-dithiolane-2-thione was obtained in a 73% yield. This yield is directly comparable to that of its 4-methyl analog, which was synthesized in a 64% yield under identical reaction conditions, using 1,2-dibromopropane as the starting material. This 9% absolute yield improvement demonstrates a quantifiable synthetic advantage for the ethyl derivative in this specific methodological context [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 73% yield |
| Comparator Or Baseline | 4-methyl-1,3-dithiolane-2-thione: 64% yield |
| Quantified Difference | +9 percentage points (absolute) |
| Conditions | Reaction of 1,2-dihaloalkane with sodium trithiocarbonate, phase-transfer catalyst, aprotic solvent, room temperature. |
Why This Matters
This data provides a quantitative basis for selecting 4-ethyl-1,3-dithiolane-2-thione over its 4-methyl analog to maximize synthetic throughput and reduce material costs in laboratory or pilot-scale production.
- [1] Sugawara, A., Sato, T., & Sato, R. (1989). Convenient Synthesis of Cyclic Trithiocarbonates from 1,2- or 1,3-Dihaloalkanes and Sodium Trithiocarbonate in the Presence of Phase-Transfer Catalyst. Bulletin of the Chemical Society of Japan, 62(1), 339–341. View Source
